3-Amino-5-methoxy-2-methylphenol

Description

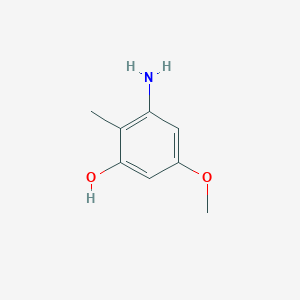

3-Amino-5-methoxy-2-methylphenol is an aromatic compound featuring a phenolic core substituted with amino (–NH₂), methoxy (–OCH₃), and methyl (–CH₃) groups at positions 3, 5, and 2, respectively. Its molecular formula is C₈H₁₁NO₂ (molecular weight: 153.18 g/mol). The compound’s reactivity and applications are influenced by the electron-donating methoxy group and the nucleophilic amino group, making it relevant in synthetic chemistry, pharmaceuticals, and dye industries .

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

3-amino-5-methoxy-2-methylphenol |

InChI |

InChI=1S/C8H11NO2/c1-5-7(9)3-6(11-2)4-8(5)10/h3-4,10H,9H2,1-2H3 |

InChI Key |

ATYROYVBDRGQMG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-methoxy-2-methylphenol can be achieved through several methods. One common approach involves the nitration of 2-methyl-5-methoxyphenol followed by reduction of the nitro group to an amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-methoxy-2-methylphenol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted phenols depending on the substituent introduced.

Scientific Research Applications

3-Amino-5-methoxy-2-methylphenol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-methoxy-2-methylphenol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

2-Amino-5-methylphenol (CAS 2835-98-5)

- Molecular Formula: C₇H₉NO

- Substituents: Amino (–NH₂) at position 2, methyl (–CH₃) at position 3.

- Applications: Used as an oxidative hair dye (up to 3% concentration) due to its ability to form stable quinone intermediates upon oxidation .

- Key Difference: The absence of a methoxy group and differing substituent positions reduce its polarity compared to 3-Amino-5-methoxy-2-methylphenol.

3-Amino-5-methylphenol

Functional Group Variations

(S)-2-(1-Aminoethyl)-3-methoxyphenol

- Molecular Formula: C₉H₁₃NO₂

- Substituents: Methoxy at position 3, aminoethyl (–CH₂CH₂NH₂) at position 2.

5-Alkoxy-3-aminophenyl Derivatives (e.g., (E)-N-methyl-5-(5-methoxy-3-aminophenyl)-4-penten-2-amine)

Deuterated and Isotopic Analogs

2-Methoxy-d₃-phenol (CAS 74495-69-5)

- Molecular Formula : C₇H₅D₃O₂

- Substituents : Methoxy at position 2, deuterium at aromatic positions.

- Applications : Used in mechanistic studies (e.g., kinetic isotope effects) and NMR spectroscopy due to isotopic labeling .

- Contrast: Deuterated analogs lack the amino group, limiting their utility in reactions requiring nucleophilic sites.

Electron-Deficient Derivatives

(3-Amino-5-nitrophenyl)methanol (CAS 90390-46-8)

- Molecular Formula : C₇H₈N₂O₃

- Substituents: Nitro (–NO₂) at position 5, amino at position 3.

- Key Difference: The nitro group’s electron-withdrawing nature increases acidity (pKa ~8–10) compared to the electron-donating methoxy group (pKa ~10–12) in this compound .

Sulfonamide-Based Compounds (Pesticides)

Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.